molecular formula C9H13N3O9 B14500259 5-Nitrouridine monohydrate CAS No. 63074-36-2

5-Nitrouridine monohydrate

Cat. No.: B14500259
CAS No.: 63074-36-2
M. Wt: 307.21 g/mol
InChI Key: VVGNHCADNYTFOW-HCXTZZCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrouridine monohydrate is a modified nucleoside derivative of uridine, where a nitro group is attached to the 5th position of the uracil ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrouridine monohydrate typically involves the nitration of uridine. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective nitration at the 5th position of the uracil ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitrouridine monohydrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitrouridine monohydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitrouridine monohydrate involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The nitro group can participate in various interactions, potentially leading to the inhibition of nucleic acid synthesis and function. This makes it a valuable tool in studying nucleic acid dynamics and developing therapeutic agents .

Comparison with Similar Compounds

  • 5-Carbamoylmethyluridine
  • 5-Carboxymethyluridine

Comparison: 5-Nitrouridine monohydrate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other modified uridines like 5-carbamoylmethyluridine and 5-carboxymethyluridine. These differences make this compound particularly useful in specific research applications where nitro group reactivity is advantageous .

Properties

CAS No.

63074-36-2

Molecular Formula

C9H13N3O9

Molecular Weight

307.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione;hydrate

InChI

InChI=1S/C9H11N3O8.H2O/c13-2-4-5(14)6(15)8(20-4)11-1-3(12(18)19)7(16)10-9(11)17;/h1,4-6,8,13-15H,2H2,(H,10,16,17);1H2/t4-,5-,6-,8-;/m1./s1

InChI Key

VVGNHCADNYTFOW-HCXTZZCQSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[N+](=O)[O-].O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-].O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.